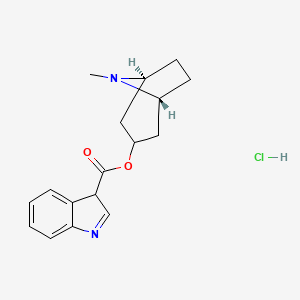
2-(1,8a-dihydronaphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,8a-dihydronaphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride typically involves the following steps:
Formation of the Dihydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene derivatives under specific conditions.
Linking to Imidazole Ring: The dihydronaphthalene moiety is then linked to an imidazole ring through a series of condensation reactions.
Hydrochloride Addition: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent synthesis. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
2-(1,8a-Dihydronaphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its chemical structure.
Substitution: The imidazole ring can participate in substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce fully hydrogenated naphthalene derivatives.
科学的研究の応用
2-(1,8a-Dihydronaphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-(1,8a-dihydronaphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
1,8a-Dihydronaphthalene: A simpler compound with a similar dihydronaphthalene structure.
Imidazole: The parent compound of the imidazole ring present in the molecule.
Naphthalene: A related aromatic hydrocarbon.
Uniqueness
What sets 2-(1,8a-dihydronaphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride apart is its unique combination of the dihydronaphthalene and imidazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H17ClN2 |
|---|---|
分子量 |
248.75 g/mol |
IUPAC名 |
2-(1,8a-dihydronaphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C14H16N2.ClH/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;/h1-7,12-13H,8-10H2,(H,15,16);1H |
InChIキー |
PEWOGRQUEACBJS-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(N1)CC2C=CC=C3C2C=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


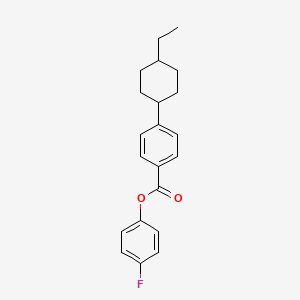
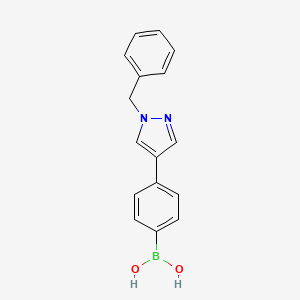

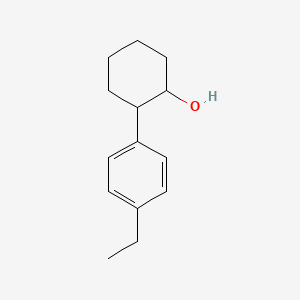
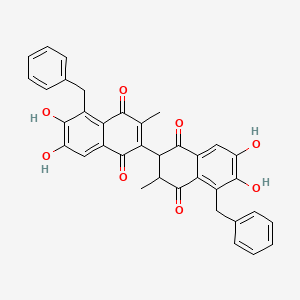
![1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane](/img/structure/B13404700.png)
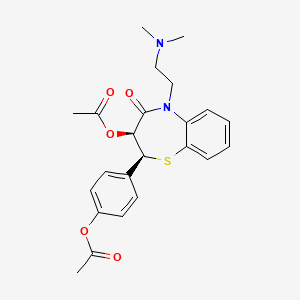
![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane](/img/structure/B13404713.png)
![Acetamide, N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B13404717.png)

![(17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404729.png)
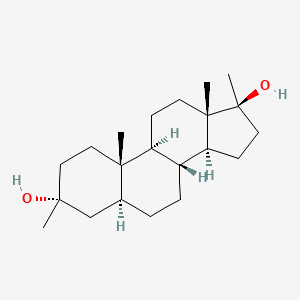
![Methyl 2-[(4,6-dimethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B13404741.png)
